Quinuclidin-4-ylmethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-7-8-1-4-10(5-2-8)6-3-8/h1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFNGTOKBVGQNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Quinuclidin 4 Ylmethanamine and Its Advanced Intermediates
Classical Synthetic Routes to Quinuclidin-4-ylmethanamine
The preparation of this compound is well-established through functional group transformations of readily available 4-substituted quinuclidine (B89598) precursors.
Preparation from 4-cyanoquinuclidine
A primary and direct method for the synthesis of this compound is the chemical reduction of 4-cyanoquinuclidine. This transformation is typically achieved using powerful reducing agents capable of converting a nitrile functional group to a primary amine. Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for this purpose. The reaction is generally conducted in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), at room temperature. The process involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting amine.
Table 1: Reduction of 4-Cyanoquinuclidine
| Precursor | Reagent | Solvent | Conditions | Product |
|---|
This route is efficient for accessing the target compound from the corresponding nitrile, which itself can be sourced from other quinuclidine derivatives.
Preparation from (quinuclidin-4-yl)methanol
An alternative, albeit more circuitous, route to this compound begins with (quinuclidin-4-yl)methanol. This multi-step pathway involves the conversion of the primary alcohol into a suitable leaving group, followed by nucleophilic substitution to introduce the one-carbon nitrogen-containing functionality.
A typical sequence is as follows:
Mesylation: The hydroxyl group of (quinuclidin-4-yl)methanol is first converted into a good leaving group, such as a mesylate, by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine. google.com
Cyanation: The resulting mesylate is then treated with a cyanide salt, such as sodium cyanide (NaCN), to displace the mesylate group and form 4-cyanoquinuclidine via an Sₙ2 reaction. google.com
Reduction: The 4-cyanoquinuclidine intermediate is subsequently reduced to this compound, as described in the previous section (2.1.1). google.com
This pathway highlights the interconversion of functional groups at the 4-position of the quinuclidine ring, demonstrating the synthetic versatility of this scaffold.
Reductive Amination Strategies for this compound Derivatives
Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, and it represents a key strategy for elaborating the quinuclidine scaffold. This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. organicchemistrytutor.commasterorganicchemistry.com
For the synthesis of derivatives of this compound, this strategy is particularly useful for preparing N-substituted (secondary) amines. In this context, this compound itself serves as the primary amine component. It can be reacted with various aldehydes or ketones in the presence of a selective reducing agent. google.com
Commonly used reducing agents for this one-pot procedure include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to not reduce the initial carbonyl compound but are effective at reducing the intermediate iminium ion. masterorganicchemistry.comorganic-chemistry.org
Table 2: Reductive Amination using this compound
| Amine Component | Carbonyl Component | Reducing Agent | Product Type |
|---|---|---|---|
| This compound | Formaldehyde | Sodium Cyanoborohydride | N-methyl-quinuclidin-4-ylmethanamine |
| This compound | Acetaldehyde | Sodium Cyanoborohydride | N-ethyl-quinuclidin-4-ylmethanamine |
This method provides a reliable and versatile route to a wide array of N-alkylated derivatives, which are important for exploring the structure-activity relationships of quinuclidine-based compounds. google.com
Advanced Synthetic Approaches for Functionalized Quinuclidine Scaffolds
Beyond the synthesis of this compound itself, the quinuclidine framework serves as a starting point for more complex, functionalized molecules.
Multi-step Syntheses of Complex Quinuclidine-Based Compounds
The construction of complex molecules incorporating the quinuclidine scaffold often requires multi-step synthetic sequences. An illustrative example is the synthesis of 3-(quinuclidin-4-yl)propionyl chloride from (quinuclidin-4-yl)methanol. google.com This transformation involves several key steps:
Oxidation: The starting alcohol, (quinuclidin-4-yl)methanol, is oxidized to the corresponding aldehyde, quinuclidine-4-carbaldehyde.
Horner-Wadsworth-Emmons Reaction: The aldehyde is then subjected to a Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) reagent like triethyl phosphonoacetate in the presence of a base (e.g., sodium hydride) to form an α,β-unsaturated ester.
Hydrogenation: The double bond of the resulting crotonate derivative is hydrogenated, typically using a palladium on carbon (Pd/C) catalyst, to yield the saturated ester.
Hydrolysis: The ester group is hydrolyzed to the corresponding carboxylic acid.
Acyl Chloride Formation: Finally, the carboxylic acid is converted to the more reactive acyl chloride using a reagent such as oxalyl chloride. google.com
Such multi-step syntheses are crucial for creating elaborate quinuclidine derivatives that can be coupled with other molecular fragments to produce compounds with specific therapeutic or catalytic properties. google.com
Enantioselective Synthesis and Chiral Auxiliaries in Quinuclidine Chemistry
The development of methods for the asymmetric synthesis of chiral quinuclidine derivatives is of paramount importance, given their application as chiral ligands and catalysts. chinesechemsoc.orglew.ro Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. frontiersin.org
One advanced strategy involves the use of transition metal catalysis. For instance, an iridium-catalyzed intramolecular allylic dearomatization reaction has been developed to construct complex, enantio-enriched indolenine-fused quinuclidine derivatives. chinesechemsoc.orgchinesechemsoc.org Using a chiral ligand, such as the Feringa ligand, this method can achieve excellent yields and high levels of both diastereoselectivity and enantioselectivity (up to >99% ee). chinesechemsoc.orgchinesechemsoc.org
Table 3: Iridium-Catalyzed Enantioselective Quinuclidine Synthesis
| Catalyst System | Substrate Type | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
|---|
Another key concept is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. The quinuclidine scaffold itself is a core component of the Cinchona alkaloids (e.g., quinine (B1679958), quinidine), which are widely used as chiral catalysts and auxiliaries in a vast number of asymmetric reactions, including dihydroxylations and Michael additions. frontiersin.orgmdpi.com These natural products and their derivatives leverage the inherent chirality of the quinuclidine framework to control the formation of new stereocenters in other molecules. lew.romdpi.com
Diastereoselective Synthesis of Quinuclidine Enantiomers
A highly effective method for the asymmetric synthesis of quinuclidine derivatives has been achieved through an iridium-catalyzed intramolecular allylic dearomatization reaction. chinesechemsoc.orgscispace.com This catalytic approach transforms planar aromatic compounds into highly enantio-enriched three-dimensional molecules. chinesechemsoc.orgchinesechemsoc.orgscispace.com
The reaction employs a catalytic system generated from [Ir(cod)Cl]₂ and the Feringa ligand, which has proven effective for a wide variety of substrates under mild conditions. chinesechemsoc.orgscispace.com This method consistently produces a diverse array of indolenine-fused quinuclidine derivatives with good to excellent yields, and outstanding diastereoselectivity and enantioselectivity. chinesechemsoc.orgchinesechemsoc.orgscispace.com The process has been demonstrated to be scalable, with a gram-scale synthesis yielding the desired product efficiently. chinesechemsoc.org
The general success of this iridium-catalyzed reaction is highlighted by the consistently high yields and stereoselectivity across a range of substrates. The reaction conditions typically involve using the iridium catalyst and ligand in a solvent like tetrahydrofuran (THF) at around 50 °C. scispace.com
Table 1: Iridium-Catalyzed Diastereoselective Synthesis of Quinuclidine Derivatives chinesechemsoc.org
| Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Indole with 4-F substituent | 85 | >20/1 | 95 |
| Indole with 5-MeO substituent | 92 | >20/1 | 95 |
| Indole with 5-Cl substituent | 88 | >20/1 | 96 |
| Indole with 6-Cl substituent | 89 | >20/1 | 94 |
| Indole with 7-Me substituent | 72 | 6/1 | 95 |
| Tryptophan-derived substrate (chiral) | 91 | >20/1 | N/A |
Asymmetric Catalytic Reactions Utilizing Quinuclidine Derivatives
Quinuclidine-based catalysts have been successfully employed in a range of asymmetric transformations, including:
Morita–Baylis–Hillman reactions chinesechemsoc.orgchinesechemsoc.org
Sharpless dihydroxylation reactions chinesechemsoc.orgchinesechemsoc.org
Phase-transfer catalytic reactions chinesechemsoc.orgchinesechemsoc.org
Michael additions researchgate.netrhhz.net
Friedel-Crafts alkylations researchgate.net
More recently, quinuclidine derivatives have emerged as highly effective hydrogen-atom-transfer (HAT) catalysts in photoinduced reactions. rhhz.netccspublishing.org.cnresearchgate.net In these systems, a photocatalyst absorbs visible light and oxidizes the quinuclidine catalyst to form a quinuclidine radical cation. rhhz.netccspublishing.org.cn This radical cation is a potent hydrogen abstractor, capable of activating otherwise inert C-H bonds. ccspublishing.org.cnresearchgate.net This strategy enables the direct C-H functionalization of various compounds without the need for pre-functionalization or transition metals. rhhz.netccspublishing.org.cn For example, this dual photoredox and HAT catalysis has been used for the C(sp²)-H functionalization of aldehydes. rhhz.net
Metal-Free Synthetic Protocols for Quinuclidine Conjugates
The development of metal-free synthetic methods is a cornerstone of green chemistry. researchgate.net For quinuclidine conjugates, several metal-free protocols have been established, often leveraging the inherent reactivity of the quinuclidine scaffold.
One significant area is the synthesis of bifunctional thiourea (B124793) organocatalysts derived from aminoquinuclidines. researchgate.netresearchgate.netrtu.lv An optimized, metal-free protocol for synthesizing an enantiopure thiourea organocatalyst from (-)-(S)-3-aminoquinuclidine dihydrochloride (B599025) has been developed, affording the product in quantitative yield. researchgate.netresearchgate.netrtu.lv The synthesis involves treating the dihydrochloride salt with a base to obtain the free amine, which is then reacted with an isothiocyanate in a suitable solvent like chloroform. researchgate.net These thiourea-quinuclidine conjugates act as bifunctional catalysts, with the thiourea moiety serving as a hydrogen-bond donor and the quinuclidine's basic amine as a hydrogen-bond acceptor. researchgate.net
Another important metal-free application involves the use of quinuclidine derivatives as HAT catalysts. rhhz.net Wu and co-workers developed a metal-free hydrosilylation of alkenes using a dual photoredox and HAT catalysis system. rhhz.net In this process, a silyl (B83357) radical is generated via HAT from a hydrosilane to the quinuclidine radical cation. rhhz.net This provides a practical and atom-economical method for producing diverse silicon-containing compounds without transition metal catalysts. rhhz.net Similarly, quinuclidin-3-yl acetate (B1210297) has been used as a HAT catalyst in conjunction with a photocatalyst for the metal-free synthesis of acylsilanes from hydrosilanes and carbon monoxide. chinesechemsoc.org
Molecular Design and Structural Elucidation of Quinuclidin 4 Ylmethanamine Derivatives
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure of quinuclidine (B89598) derivatives is a key determinant of their biological activity. Understanding the stable conformations of the quinuclidine ring and how substituents affect this structure is fundamental to designing new and effective molecules.
In derivatives such as the antimalarial agent quinidine (B1679956), which contains a quinuclidine moiety, the molecule can exist in different conformations. nih.govnih.gov Detailed conformational analysis of quinidine has identified multiple minimum energy conformations. nih.gov These conformations are often described by the relationship between the quinuclidine nitrogen's lone pair of electrons and the attached quinoline (B57606) ring, leading to "closed" or "open" forms. researchgate.netresearchgate.net In the "closed" conformation, the lone pair points towards the quinoline ring, while in the "open" conformation, it points away. researchgate.netresearchgate.net The relative orientation of the hydroxyl group on the linker between the two ring systems also contributes to the conformational diversity, described as α, β, or γ conformations. researchgate.net For quinidine and its pseudoenantiomer quinine (B1679958), the most stable conformation is generally found to be the anti-closed-α form. researchgate.net
The conformation of the quinuclidine ring itself can be slightly skewed from a perfectly eclipsed position. iucr.org X-ray crystallography studies of quinidine have shown that the bonds around the N(16)-C(19) axis are rotated by a few degrees from a fully eclipsed state. iucr.org This slight twisting helps to alleviate some of the inherent steric strain in the bicyclic system.
The addition of substituents to the quinuclidine ring can have a significant impact on the molecule's preferred conformation and its biological activity. The nature, size, and position of these substituents can alter the electronic distribution and steric profile of the parent molecule.
For instance, in a series of 3-(2-furanyl)quinuclidin-2-ene derivatives, substitutions on the furan (B31954) ring led to substantial changes in muscarinic receptor affinity. nih.gov While the parent compound had moderate affinity, the introduction of methyl, ethyl, or bromo groups at the 5-position of the furan ring significantly increased affinity. nih.gov Similarly, a phenyl group at the 3-position of the furan also enhanced affinity. nih.gov These findings suggest that the substituents influence the way the molecule binds to its receptor, likely by altering its conformation or providing additional interaction points. X-ray crystallography and molecular mechanics calculations on some of these derivatives helped to elucidate their conformational preferences. nih.gov
In another study involving bisphenol-quinuclidine complexes, it was found that the quinuclidine molecule could induce a conformational change in the bisphenol upon binding. acs.orgnih.gov This highlights the dynamic nature of these interactions and how the conformation of one molecule can be influenced by its binding partner. The strength of hydrogen bonds, both intramolecular within the bisphenol and intermolecular with quinuclidine, was shown to be affected by the electronic properties of the substituents on the phenol (B47542) rings. rsc.org Electron-withdrawing substituents on the phenol increased the strength of the intermolecular hydrogen bond with quinuclidine. rsc.org
The basicity of the quinuclidine nitrogen is also sensitive to substituent effects. researchgate.net Electron-withdrawing groups on the quinuclidine ring tend to decrease the basicity due to their inductive effect. researchgate.net This change in basicity can, in turn, affect the molecule's ability to form ionic interactions or hydrogen bonds with biological targets.
Computational Chemistry Approaches for Structural Characterization
Computational chemistry provides powerful tools for investigating the structure and properties of molecules like Quinuclidin-4-ylmethanamine and its derivatives at an atomic level. These methods complement experimental data and offer insights that can guide the design of new compounds.
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of atoms, molecules, and solids. rsc.orgresearchgate.net It is widely employed for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. storion.rufaccts.decrystalsolutions.euresearchgate.net
In the context of quinuclidine derivatives, DFT calculations have been instrumental in several areas. For example, DFT has been used to propose a model that explains the origin of stereoselectivity in the synthesis of quinuclidine derivatives. chinesechemsoc.orgchinesechemsoc.org By calculating the energies of different transition states, researchers can predict which stereoisomer is more likely to be formed in a reaction. chinesechemsoc.org
DFT calculations are also used to investigate the electronic properties of molecules, such as the distribution of electron density and the energies of molecular orbitals. rsc.org These properties are crucial for understanding a molecule's reactivity and how it will interact with other molecules. For instance, DFT studies on substituted pyridines and quinuclidines have been used to predict their basicity by calculating their proton affinities. acs.org Furthermore, DFT calculations have been used to study the bond-weakening effects in certain reactions involving quinuclidine derivatives, providing insights into the reaction mechanism. rhhz.net
The general workflow for a DFT-based geometry optimization starts with an initial guess of the molecular structure. faccts.de The DFT calculation then iteratively adjusts the atomic positions to minimize the total energy of the system until a stable conformation is found. researchgate.netstorion.ru
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein. nih.gov This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target. jddtonline.info
For quinuclidine derivatives, molecular docking has been employed to study their interactions with various receptors, particularly cholinesterases and nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govmdpi.combohrium.com In studies of novel quinuclidine-based derivatives as potential anticholinesterase drugs, molecular docking was used to evaluate the positioning and interactions of these compounds within the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov These simulations can reveal key interactions, such as hydrogen bonds and electrostatic interactions, that contribute to the binding affinity of the ligand. mdpi.com For example, it was found that the basic nitrogen atom of a quinuclidine derivative can donate a hydrogen bond to a highly conserved tryptophan residue in the α4β2 nAChR. nih.gov
The process of molecular docking involves generating a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. jddtonline.info The results of docking simulations can help to explain experimentally observed structure-activity relationships and guide the design of new derivatives with improved binding affinity and selectivity. nih.gov For instance, quantum mechanics-polarized ligand docking (QM-PLD) was able to accurately predict the trend in binding affinity for a series of arylmethylene quinuclidine-like derivatives at different nAChR subtypes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jddtonline.infosrmist.edu.innih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. srmist.edu.in
QSAR studies are a valuable tool in drug discovery for predicting the activity of new, unsynthesized compounds and for understanding which structural features are important for activity. jddtonline.infonih.gov These studies typically involve a series of chemically related compounds for which the biological activity has been measured. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include parameters related to lipophilicity, electronics, and sterics. srmist.edu.in Statistical methods are then used to build a mathematical model that correlates these descriptors with the observed biological activity. ajol.info
For derivatives of quinuclidine and related structures, QSAR models have been developed to describe their antimuscarinic properties. nih.gov In a study of 3-(2-furanyl)quinuclidin-2-ene derivatives, QSAR and Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, were used to describe the structure-activity relationships of a series of analogs. nih.gov Such models can provide valuable insights into how different substituents on the molecular scaffold influence the biological activity, thereby guiding the rational design of more potent compounds. nih.gov
Advanced Spectroscopic Characterization of this compound and its Analogs
The unambiguous structural confirmation and characterization of this compound and its derivatives rely on a suite of advanced analytical techniques. The rigid bicyclic nature of the quinuclidine core provides a distinct spectroscopic fingerprint, which is further defined by the substituents attached to it. Spectroscopic methods are essential not only for verifying the identity and structure of newly synthesized compounds but also for determining their purity and conformational properties. rsc.org
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of quinuclidine derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, the chemical environment of each atom, and the stereochemistry of the molecule. nih.gov
In the ¹H NMR spectrum of the parent quinuclidine, the protons on the carbons adjacent to the nitrogen atom (C2, C6) typically appear as a multiplet at a downfield chemical shift due to the electron-withdrawing effect of the nitrogen. For instance, in CDCl₃, these protons in quinuclidine are observed around 2.85 ppm. chemicalbook.com The protons of the methylene (B1212753) bridge (C7) and the remaining methylene groups (C3, C5) appear at higher fields, typically between 1.5 and 1.8 ppm. chemicalbook.com For this compound, the introduction of the methanamine group at the C4 position introduces new signals and influences the shifts of the cage protons. The methylene protons of the -CH₂NH₂ group would be expected to appear as a distinct signal, with its chemical shift influenced by the solvent and pH.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. For quinuclidine derivatives, the bridgehead carbons (C1 and C4) and the carbons adjacent to the nitrogen (C2, C6) show characteristic chemical shifts. mdpi.comrsc.org The substitution at the C4 position significantly affects the chemical shift of this bridgehead carbon. Two-dimensional NMR techniques such as COSY, HMQC, and HMBC are often employed to definitively assign all proton and carbon signals, especially for complex derivatives. nih.gov Studies on various quinuclidine analogs have demonstrated the power of NMR in confirming their synthesized structures. nih.govmdpi.com
Table 1: Representative NMR Chemical Shift Data for Quinuclidine Derivatives Note: Chemical shifts (δ) are in ppm. Data is compiled from various derivatives and may vary based on solvent and specific molecular structure.
| Atom Position | Representative ¹H NMR Chemical Shift (ppm) | Representative ¹³C NMR Chemical Shift (ppm) |
| H2, H6 | 2.55 - 3.86 mdpi.com | 54.5 - 62.7 mdpi.commdpi.com |
| H3, H5, H7, H8 | 1.32 - 2.14 mdpi.commdpi.com | 18.6 - 27.5 mdpi.commdpi.com |
| H4 | 1.90 - 2.81 mdpi.commdpi.com | 24.0 - 27.4 mdpi.commdpi.com |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound and its analogs. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. rsc.org
The fragmentation patterns observed in the mass spectra of quinuclidines are characteristic of the bicyclic ring system. researchgate.netastm.org Electron impact (EI) mass spectra of quinuclidine show significant fragmentation, with major ions resulting from the loss of ethylene (B1197577) (M+-28) and ethyl (M+-29) fragments. liverpool.ac.uk For derivatives of this compound, the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) is typically observed. rsc.orgnih.gov The fragmentation is influenced by the nature of the substituents. For example, in MS/MS studies of N-alkyl-3-quinuclidinol derivatives, a dominant fragmentation pathway is the elimination of the N-alkyl chain. nih.gov The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful combination for analyzing reaction mixtures and identifying metabolites of quinuclidine-based compounds. nih.govmdpi.com
HRMS analysis provides an additional layer of confirmation. For example, a sulfur-containing quinuclidine derivative with the formula C₂₇H₃₉N₃O₄S had a calculated m/z for [M+H]⁺ of 502.2740, with the experimental value found to be 502.2750, confirming the elemental composition. rsc.org
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of this compound and its analogs, IR spectroscopy can confirm the presence of the amine group, the hydrocarbon framework, and other functional groups introduced during derivatization. rsc.org
The IR spectrum of a typical quinuclidine derivative will show characteristic C-H stretching vibrations of the aliphatic ring structure in the region of 2850-3000 cm⁻¹. rsc.orgmdpi.com For this compound, the primary amine (-NH₂) group will exhibit N-H stretching vibrations, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region. The N-H bending vibration can be observed around 1590-1650 cm⁻¹. When the amine is protonated to form a salt (e.g., dihydrochloride), the N-H stretching bands become broader and shift to lower frequencies, often appearing in the 2800-3200 cm⁻¹ range. mdpi.com Other functional groups introduced in analogs, such as carbonyls (C=O) from amides or esters, show strong absorption bands around 1630-1750 cm⁻¹, while hydroxyl (O-H) groups show broad stretching bands around 3200-3600 cm⁻¹. rsc.orgmdpi.com
Table 2: Characteristic IR Absorption Frequencies for Quinuclidine Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Source Reference |
| N-H (Primary Amine) | Stretch | 3300 - 3500 | General IR Correlation |
| N-H (Ammonium Salt) | Stretch | 2800 - 3200 (broad) | mdpi.com |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | rsc.orgmdpi.com |
| C=O (Amide/Carbamate) | Stretch | 1630 - 1700 | mdpi.com |
| C=O (Ketone) | Stretch | 1718 - 1722 | rsc.org |
| O-H (Alcohol/Water) | Stretch | 3200 - 3600 (broad) | rsc.orgmdpi.com |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for compounds that can be obtained as suitable single crystals. This technique determines the precise three-dimensional arrangement of atoms in the solid state, revealing bond lengths, bond angles, and the absolute conformation of the molecule. rsc.orgacs.org
For quinuclidine derivatives, X-ray crystallography confirms the rigid cage-like structure of the 1-azabicyclo[2.2.2]octane system. acs.orgnih.gov It has been instrumental in studying the solid-state packing of these molecules and understanding intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the material. rsc.org For example, the crystal structure of (3-oxoquinuclidinium)[FeCl₄]·H₂O revealed that hydrogen bonds involving the crystallization water molecule connect adjacent chains of the complex. rsc.org Structural analysis of various derivatives has provided key insights into their stereochemistry and the conformational preferences of substituents on the quinuclidine ring. nih.govcjsc.ac.cn The data obtained, including space group and unit cell dimensions, serve as an ultimate reference for the compound's structure. acs.org
Table 3: Example Crystallographic Data for Quinuclidine-Based Compounds
| Compound | Formula | Crystal System | Space Group | Reference |
| 1-quinuclidine-1-boraadamantane | C₁₆H₂₈BN | Monoclinic | P2₁/n | acs.orgnih.gov |
| (3-oxoquinuclidinium)[FeCl₄] | C₇H₁₂Cl₄FeN | Monoclinic | P2₁/m | rsc.org |
| [iPrQ]₂[MnBr₄] | C₂₀H₄₀N₂Br₄Mn | Monoclinic | C2/c | cjsc.ac.cn |
Chromatographic Purity and Characterization (HPLC, UPLC, GC)
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods used. edelris.com
These techniques are routinely employed to monitor the progress of chemical reactions and to confirm the purity of the final products, which is often required to be ≥98% for pharmacological studies. escholarship.org By using a suitable stationary phase (e.g., C18 reverse-phase column) and mobile phase, complex mixtures of quinuclidine analogs can be effectively separated. edelris.comuniupo.it The retention time provides a characteristic value for a given compound under specific conditions. Detection is typically achieved using a UV detector, as many derivatives contain chromophores, or coupled with a mass spectrometer (LC-MS or UPLC-MS) for enhanced identification capabilities. nih.govgoogle.com UPLC-MS, in particular, offers high resolution and sensitivity for metabolite identification and characterization. nih.govpeerj.comnih.gov Capillary Electrophoresis (CE), another separation technique, has also been coupled with mass spectrometry (CE-MS) for the analysis of quinuclidine derivatives. nih.gov
Applications of Quinuclidin 4 Ylmethanamine in Medicinal Chemistry Research
Quinuclidine (B89598) as a Privileged Scaffold in Drug Discovery
The concept of privileged structures is a cornerstone of modern drug design, referring to molecular scaffolds that can bind to multiple, distinct biological targets. nih.govresearchgate.net Quinuclidine is a prime example of such a scaffold. Its rigid, three-dimensional structure is easily accessible synthetically and offers multiple points for diversification, allowing for the creation of libraries of compounds with varied biological activities. nih.govnih.gov This versatility has made the quinuclidine moiety a key component in the development of ligands for a range of targets, including G protein-coupled receptors and ion channels. researchgate.netdtu.dk The inherent drug-like properties of the quinuclidine scaffold, such as its high fraction of sp³ carbon atoms (Fsp³), contribute to the favorable pharmacokinetic profiles of its derivatives. researchgate.net
In the context of anticancer drug discovery, scaffolds like quinoline (B57606), a related heterocyclic structure, have proven to be highly effective. nih.govnih.gov The principles that make quinoline a successful anticancer scaffold, such as its ability to be readily modified to optimize target binding and its established synthetic pathways, are also applicable to the quinuclidine core. nih.gov The development of novel anticancer agents often involves the use of such privileged scaffolds to design inhibitors of protein kinases and other key cellular targets. mdpi.com
Modulation of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems. mdpi.com They are crucial for various physiological processes and are implicated in a range of neurological and psychiatric disorders. nih.govnih.gov Quinuclidine-based compounds have been extensively investigated as modulators of nAChR activity.
Alpha-7 nAChR Subtype Modulators
The α7 subtype of the nicotinic acetylcholine receptor (α7 nAChR) is a homopentameric ion channel that is highly permeable to calcium ions. mdpi.comwikipedia.org This receptor is a particularly important therapeutic target for cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia. nih.govgoogle.com Modulation of α7 nAChRs can be achieved through various mechanisms, including agonism, antagonism, and allosteric modulation. mdpi.comnih.gov
Quinuclidin-4-ylmethanamine derivatives have been designed as potent modulators of α7 nAChRs. For instance, compounds incorporating the quinuclidine scaffold have been developed as partial agonists, which can activate the receptor but also induce a state of desensitization. nih.govresearchgate.net This dual action is considered a promising strategy for enhancing cholinergic neurotransmission without causing overstimulation. mdpi.com Furthermore, "silent agonists" have been developed that bind to the receptor and induce desensitization without causing activation, a mechanism that may be beneficial in modulating inflammatory responses mediated by α7 nAChRs. nih.gov
Research has shown that specific structural modifications to the quinuclidine core can fine-tune the activity of these modulators. For example, the stereochemistry at the 3-position of the quinuclidine ring is a critical determinant of selectivity between different nAChR subtypes. researchgate.net
Structure-Activity Relationships (SAR) in nAChR Ligands
The development of selective and potent nAChR ligands relies heavily on understanding their structure-activity relationships (SAR). For quinuclidine-based nAChR modulators, several key structural features have been identified that govern their affinity and functional activity. nih.govmdpi.com
Key SAR findings for quinuclidine-based nAChR ligands include:
The Quinuclidine Core: The rigid bicyclic structure of quinuclidine is essential for orienting the pharmacophoric elements correctly within the receptor's binding pocket. researchgate.net
Stereochemistry: As mentioned, the stereochemistry of substituents on the quinuclidine ring is crucial for subtype selectivity. For example, the (R)-enantiomer often shows a preference for the α7 subtype, while the (S)-enantiomer may favor the α3β4 subtype. researchgate.net
Linker and Aromatic Moiety: The nature of the linker connecting the quinuclidine core to an aromatic group, as well as the substitution pattern on the aromatic ring, significantly influences binding affinity and functional properties. nih.govmdpi.com Studies have shown that a triazole linker and a large hydrophobic group can enhance affinity and selectivity for the α3β4 nAChR. mdpi.com
Table 1: Structure-Activity Relationship of Quinuclidine-Triazole Derivatives for α3β4 nAChR
| Compound | Stereochemistry | Key Structural Features | Binding Affinity (Ki) | Selectivity for α3β4 vs. α7 nAChR |
|---|---|---|---|---|
| (S)-QND8 | (S) | Quinuclidine, Triazole | - | 11.8-fold |
| (S)-T2 | (S) | Quinuclidine, Triazole | - | 294-fold |
| AK3 | (S) | Quinuclidine, Triazole, Extended Hydrophobic Group | 3.18 nM | 3069-fold |
Data sourced from mdpi.com
Serotonin (5-HT3) Receptor Modulation
The 5-HT3 receptor is another member of the Cys-loop ligand-gated ion channel superfamily, and it plays a significant role in nausea, vomiting, and irritable bowel syndrome. nih.gov Antagonists of the 5-HT3 receptor are clinically used to manage these conditions. nih.gov The structural similarities between nAChRs and 5-HT3 receptors have led to the investigation of quinuclidine-based compounds as 5-HT3 receptor modulators. google.com
Some α7 nAChR agonists, such as EVP-6124, which contains a quinuclidine moiety, also exhibit potent antagonist activity at 5-HT3 receptors. nih.gov This dual activity can be advantageous, as modulation of both receptor systems may offer synergistic therapeutic benefits for certain neurological and psychiatric disorders. nih.govlookchem.com The development of ligands that can selectively modulate one receptor over the other, or possess a desired polypharmacological profile, is an active area of research. researchgate.net
Muscarinic Acetylcholine Receptor (mAChR) Ligands
Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that are also key targets in the cholinergic system. nih.govguidetopharmacology.org There are five subtypes of mAChRs (M1-M5), each with a distinct tissue distribution and physiological role. nih.gov The development of subtype-selective mAChR ligands is a major goal in medicinal chemistry, with potential applications in treating Alzheimer's disease (M1 agonists), chronic obstructive pulmonary disease (M3 antagonists), and other conditions. nih.govnih.gov
The quinuclidine scaffold has been incorporated into the design of novel mAChR ligands. For example, a series of quinuclidinyl N-phenylcarbamates has been synthesized and evaluated for their binding affinities at all five mAChR subtypes. nih.govnih.gov While achieving high subtype selectivity remains a challenge, these studies have identified compounds with high affinity across multiple subtypes, which can serve as valuable starting points for further optimization. nih.gov The ability of these compounds to act as agonists at mAChRs has been demonstrated in functional assays, highlighting the potential of the quinuclidine scaffold in designing novel muscarinic therapeutics. nih.gov
Table 2: Binding Affinities (Ki, nM) of a Quinuclidinyl Carbamate Analog at Human mAChR Subtypes
| Compound | M1 | M2 | M3 | M4 | M5 |
|---|---|---|---|---|---|
| (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate (3c) | 2.0 | 13 | 2.6 | 2.2 | 1.8 |
Anticancer Research and Cytotoxicity Studies
The application of quinuclidine-containing compounds extends beyond neuropharmacology into the realm of anticancer research. The cytotoxic and antiproliferative effects of various compounds are often evaluated against a panel of human cancer cell lines. mdpi.comscialert.net
While direct studies on the anticancer activity of this compound itself are limited in the provided context, the broader class of compounds containing privileged scaffolds like quinuclidine and quinoline are known to possess anticancer properties. nih.govnih.gov For example, derivatives of the Cinchona alkaloid, which features a quinuclidine core, have been synthesized and shown to exhibit in vitro antitumor activity against human leukemia, neuroblastoma, hepatoma, and breast cancer cell lines. mdpi.com
The mechanisms by which such compounds exert their anticancer effects can be diverse, including the induction of apoptosis, inhibition of cell proliferation, and cytotoxicity. nih.govnih.gov The evaluation of novel compounds often involves determining their 50% inhibitory concentration (IC50) values against various cancer cell lines. mdpi.com
Table 3: In Vitro Antitumor Activity of a Cinchona-Based Amine Precursor
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 (leukemia) | > 100 |
| SH-SY5Y (neuroblastoma) | > 100 |
| HepG2 (hepatoma) | > 100 |
| MCF-7 (breast adenocarcinoma) | > 100 |
Data for the precursor amine (1) sourced from mdpi.com
It is important to note that the precursor amine itself showed no significant antitumor activity in this study, but its acylated derivatives did, highlighting the importance of structural modification. mdpi.com Future research may explore the potential of this compound as a scaffold for the development of novel cytotoxic agents.
Investigation of Cytotoxic and Cytostatic Effects in Cancer Cell Lines
Derivatives of this compound have been the subject of research for their potential cytotoxic and cytostatic activities against various cancer cell lines. Studies have shown that while the precursor amine itself may not exhibit significant antitumor activity, its derivatives, particularly bis-methanamines with specific linkers, display promising in vitro effects. nih.govmdpi.com For instance, novel functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines have been synthesized and evaluated. nih.govmdpi.com
The in vitro antitumor activity of these compounds has been investigated against a panel of human cancer cell lines, including:
Human leukemia (HL-60)
Human neuroblastoma (SH-SY5Y)
Human hepatoma (HepG2)
Human breast cancer (MCF-7) nih.govmdpi.com
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used to determine the 50% inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit cell growth by 50%. nih.govmdpi.com Research has indicated that bis-methanamine derivatives featuring ureido-, thioureido-, and amide-type linkers exhibit notable in vitro cytotoxicity and cytostatic effects on the aforementioned cancer cell lines. nih.govmdpi.com
Derivatives with Ferrocene (B1249389) and Organic Residues in Antitumor Activity
To enhance the antitumor potential of this compound, researchers have explored the incorporation of ferrocene and various organic residues into its structure. nih.govmdpi.com Ferrocene-containing compounds are of particular interest in cancer research due to their unique chemical properties and potential for biological activity. nih.govrsc.org
A series of novel functionalized mono-, bis-, and tris-cinchona-based amines containing ferrocene or organic residues have been synthesized. nih.govmdpi.com These derivatives were created by reacting the precursor amine with different acylation agents. nih.govmdpi.com The antitumor activity of these compounds was then assessed in vitro against several human cancer cell lines. nih.govmdpi.com
Among the ferrocene derivatives studied, a diamide (B1670390) compound proved to be the most active across all tested tumor cells. Its cytotoxic and cytostatic IC50 values were found to be in the ranges of 0.72–1.70 µM and 0.40–1.00 µM, respectively. nih.gov In the case of the purely organic derivatives, a thiourea (B124793) compound with C2-symmetry demonstrated significant cytotoxic and cytostatic effects, particularly against HL-60 and SH-SY5Y cell lines. mdpi.com
| Compound Type | Key Finding | Cell Lines Tested | IC50 Range (Cytotoxic) | IC50 Range (Cytostatic) | Reference |
|---|---|---|---|---|---|
| Ferrocene Diamide Derivative | Most active among ferrocene derivatives | HL-60, SH-SY5Y, HepG2, MCF-7 | 0.72–1.70 µM | 0.40–1.00 µM | nih.gov |
| Organic Thiourea Derivative | Significant activity, especially against HL-60 and SH-SY5Y | HL-60, SH-SY5Y, HepG2, MCF-7 | 0.84–1.80 µM (HL-60, SH-SY5Y) | 4.20–10.20 µM (HL-60, SH-SY5Y) | mdpi.com |
Antimicrobial and Antibacterial Applications
Quinuclidine-based compounds have shown promise as antimicrobial and antibacterial agents. Their unique structural features allow for interactions with bacterial targets, leading to the inhibition of bacterial growth.
Development of Beta-Lactamase Inhibitors
Beta-lactamase inhibitors are crucial in overcoming bacterial resistance to beta-lactam antibiotics. nih.gov They work by inactivating the beta-lactamase enzymes that bacteria produce to degrade these antibiotics. nih.gov While specific research on this compound as a direct beta-lactamase inhibitor is not extensively detailed in the provided context, the broader class of quinuclidine derivatives has been investigated for their potential in combination therapies. For instance, pyrimidine-linked quinuclidines have been identified as inhibitors of the FtsZ protein, a key component in bacterial cell division. nih.gov When combined with beta-lactam antibiotics, these compounds have shown synergistic antimicrobial activities against resistant strains of S. aureus. nih.gov This suggests a potential role for quinuclidine scaffolds in developing strategies to combat antibiotic resistance.
Activity Against Multi-Drug Resistant Bacterial Strains
The emergence of multi-drug resistant (MDR) bacterial strains is a significant global health threat. Research has demonstrated that certain quinuclidine derivatives exhibit potent activity against these challenging pathogens. For example, pyrimidine-linked quinuclidines have been shown to be active against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), with minimal inhibitory concentrations (MICs) of 24 μg/ml. nih.gov
Furthermore, novel quinuclidinium oximes have displayed broad-spectrum activity against both gram-positive and gram-negative bacteria, including the important MDR gram-negative pathogen Pseudomonas aeruginosa. nih.gov Two quaternary compounds, para-N-chlorobenzyl and meta-N-bromobenzyl quinuclidinium oximes, were particularly potent, with MIC values ranging from 0.25 to 4.00 μg/mL. nih.gov
| Compound Class | Activity | Resistant Strains Tested | MIC Values | Reference |
|---|---|---|---|---|
| Pyrimidine-linked quinuclidines | Active against MDR strains | MRSA, VRE | 24 μg/ml | nih.gov |
| Quaternary quinuclidinium oximes | Potent and broad-spectrum activity | Gram-positive and gram-negative bacteria, including P. aeruginosa | 0.25 to 4.00 μg/mL | nih.gov |
Neurodegenerative Disorder Research
Quinuclidine derivatives have been investigated for their potential therapeutic applications in neurodegenerative diseases. One area of focus is their ability to act as anticholinesterase agents, inhibiting the enzymes acetylcholinesterase and butyrylcholinesterase. This action can lead to increased levels of the neurotransmitter acetylcholine, which is relevant in conditions like Alzheimer's disease. The quinuclidine core is also a feature in compounds that act as antagonists for neurokinin receptors, which are implicated in neurological disorders such as anxiety and depression. While direct studies on this compound for neurodegenerative disorders are not extensively detailed, the broader class of quinuclidine derivatives shows potential in this area of research.
Scaffold Hopping and Analog Design in Drug Development
Scaffold hopping is a medicinal chemistry strategy used to discover new, structurally distinct compounds that retain the biological activity of a known lead compound. nih.govbiosolveit.de This approach is valuable for improving physicochemical properties, overcoming patent limitations, and exploring new chemical space. tmu.edu.tw this compound and its derivatives can serve as starting points or targets for scaffold hopping campaigns.
Analog design, a related concept, involves making systematic modifications to a known bioactive compound to improve its properties. slideshare.netwalshmedicalmedia.com The versatile structure of this compound, with its primary amine group, allows for a wide range of chemical modifications, making it an excellent scaffold for analog design. By creating a library of analogs, researchers can explore structure-activity relationships (SAR) and optimize compounds for desired therapeutic effects. Both scaffold hopping and analog design are integral to modern drug discovery and can be applied to the development of this compound-based therapeutic agents. slideshare.netnih.gov
Catalytic and Materials Science Applications of Quinuclidin 4 Ylmethanamine
Quinuclidin-4-ylmethanamine as an Organic Catalyst and Additive
The catalytic potential of quinuclidine (B89598) and its derivatives has been a subject of growing interest. These compounds are recognized for their ability to act as hydrogen-atom-transfer (HAT) catalysts, particularly in photoinduced reactions. The rigid structure of the quinuclidine cage and the presence of the nitrogen atom are key to this catalytic activity.
Recent research has highlighted the utility of quinuclidine derivatives in various organic transformations. For instance, they have been employed as catalysts in the Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene. In one study, quinuclidine functionality was immobilized onto porous polymeric microparticles, creating a highly effective and reusable catalyst for the Baylis-Hillman reaction. These functionalized microparticles demonstrated excellent catalytic efficiency, achieving high conversion rates under optimized conditions.
The table below summarizes the catalytic performance of quinuclidine-functionalized porous microparticles in the Baylis–Hillman reaction between 4-nitrobenzaldehyde (B150856) and acrylonitrile.
| Catalyst Loading (% Quinuclidine) | Conversion (%) | Reaction Time (h) | Temperature (°C) |
| 70 | 100 | 16 | 50 |
This table illustrates the high efficiency of a quinuclidine derivative as a catalyst when immobilized on a polymer support.
Furthermore, the basicity of the quinuclidine nitrogen makes it an effective organic base catalyst and additive in various reactions. While specific studies focusing solely on this compound are limited, the broader class of quinuclidine derivatives has demonstrated significant catalytic activity.
Application in Polymer Chemistry
The bifunctional nature of this compound, possessing both a tertiary amine within the cage structure and a primary amine in the side chain, allows for its versatile application in polymer chemistry. It can potentially act as a monomer, a chain transfer agent, or a catalyst in polymerization processes.
One notable application of quinuclidine derivatives is in the synthesis of functional polymers. As mentioned previously, quinuclidine moieties have been incorporated into porous polymeric microparticles to create novel catalysts. This demonstrates the ability to use quinuclidine derivatives to impart specific catalytic properties to a polymer matrix. The synthesis of such materials often involves the polymerization of a monomer containing the quinuclidine functionality with a cross-linking agent.
The properties of the resulting polymer can be tailored by adjusting the monomer feed composition, as shown in the table below, which outlines the synthesis of poly(quinuclidin-3-yl methacrylate-co-divinylbenzene) microparticles.
| Monomer Feed Composition (Quinuclidine Monomer : Divinylbenzene) | Resulting Polymer Morphology |
| High Ratio | Porous |
| Low Ratio | Nonporous |
This table demonstrates how the concentration of a quinuclidine-based monomer can influence the physical properties of the resulting polymer.
While direct studies on the use of this compound in polymerization are not widely available, its structure suggests potential for use in the synthesis of polyamides, polyimides, and other polymers where a diamine monomer is required.
Role in the Development of New Materials
The rigid and well-defined structure of the quinuclidine core makes its derivatives, including this compound, valuable building blocks in the development of new materials with specific and predictable properties.
A significant area of application is in the synthesis of zeolites and other microporous materials. Quinuclidine derivatives can function as structure-directing agents (SDAs) during the hydrothermal synthesis of these materials. The size and shape of the organic SDA molecule guide the formation of the inorganic framework, leading to materials with specific pore architectures. Research has shown that various n-alkylquinuclidinium ions can direct the formation of different zeolite structure types.
The following table summarizes the influence of different n-alkylquinuclidinium ions as SDAs on the resulting zeolite structure type.
| n-Alkyl Group on Quinuclidinium | Resulting Zeolite Structure Type |
| Methyl | SGT |
| Ethyl | DDR |
| Propyl | MFI |
| Butyl | EUO |
| Pentyl | MTW |
| Hexyl | LEV |
This table illustrates how modifying the quinuclidine derivative used as a structure-directing agent can lead to the formation of a variety of zeolite frameworks.
The primary amine group of this compound also offers a reactive handle for post-synthetic modification of materials. This allows for the introduction of further functionalities onto the surface of materials, tailoring their properties for specific applications such as catalysis, adsorption, or sensing.
Future Research Directions and Translational Perspectives
Exploration of Novel Derivatization Strategies
A primary objective in the ongoing research of Quinuclidin-4-ylmethanamine is the synthesis of new derivatives to broaden its therapeutic applications. The quinuclidine (B89598) scaffold has been a key component in a range of biologically active compounds, including those with anticholinergic, antihistamine, and antiparasitic properties. nih.gov Future derivatization strategies are aimed at fine-tuning the molecule's properties to enhance efficacy and selectivity for various biological targets.
Key approaches to derivatization include:
Modifications to the Quinuclidine Ring: Introducing different functional groups to the core structure can significantly alter the compound's biological activity.
Alterations to the Methanamine Side Chain: Modifications to the side chain can influence the compound's interaction with specific receptors and enzymes.
Synthesis of Conformationally Constrained Analogs: Creating more rigid structures can lead to improved binding affinity and selectivity for the target. For instance, a conformationally constrained three-atom linkage has been shown to improve the activity of certain quinuclidine derivatives. nih.gov
These strategies are crucial for developing a diverse library of compounds for extensive pharmacological screening.
| Derivatization Strategy | Rationale | Potential Outcome |
| Ring Modification | To alter the core structure's steric and electronic properties. | Enhanced binding affinity and selectivity. |
| Side Chain Alteration | To modify interactions with specific biological targets. | Improved potency and target specificity. |
| Conformational Constraint | To create more rigid and defined molecular shapes. | Increased binding affinity and reduced off-target effects. |
Advanced Pharmacological Profiling and Target Identification
A critical area of future investigation is the comprehensive pharmacological profiling of this compound and its derivatives to identify their precise biological targets. nih.govnih.gov Understanding the mechanism of action is fundamental to developing effective and safe therapeutics. Advanced screening and target identification methods are being employed to elucidate the molecular pathways through which these compounds exert their effects.
Modern techniques for target identification include:
Affinity-Based Pull-Down Assays: This method uses a modified version of the small molecule to isolate its binding partners from a complex biological sample. nih.gov
Label-Free Methods: These techniques identify targets by observing the effects of the small molecule on protein stability or cellular processes without chemically modifying the compound. nih.gov
Computational Approaches: In silico methods can predict potential protein targets based on the chemical structure of the small molecule. nih.gov
A thorough understanding of a compound's interactions with its biological targets is essential for optimizing its therapeutic potential and minimizing off-target effects. nih.gov
| Profiling Technique | Description | Objective |
| Affinity-Based Pull-Down | Uses a tagged small molecule to isolate binding proteins. | Direct identification of protein targets. |
| Label-Free Methods | Measures changes in protein stability or function upon compound binding. | Identification of targets in their native state. |
| Computational Inference | Predicts potential targets based on structural and chemical properties. | Prioritization of targets for experimental validation. |
Development of this compound-Based Probes for Biological Systems
To further investigate the biological roles of the identified targets, researchers are developing chemical probes based on the this compound scaffold. mskcc.orgnih.gov These probes are valuable tools for studying protein function in a cellular context. mskcc.orgnih.gov High-quality chemical probes are designed to be potent and selective for their target, allowing for precise modulation of its activity. nih.gov
Types of chemical probes include:
Fluorescently Labeled Probes: These allow for the visualization of the target protein's localization and dynamics within living cells.
Biotinylated Probes: These are used for affinity purification of the target protein and its interacting partners. nih.gov
Photo-affinity Probes: These probes form a covalent bond with the target upon light activation, enabling irreversible labeling and identification.
The development of such probes is crucial for validating new drug targets and understanding their role in disease. rsc.org
Integration of Artificial Intelligence and Machine Learning in Quinuclidine Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and is being applied to the design of novel quinuclidine derivatives. ijirt.orgbpasjournals.com These computational tools can analyze vast datasets to predict the properties of new molecules, thereby accelerating the design-synthesize-test cycle. nih.govmdpi.com
Applications of AI and ML in this context include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can predict the biological activity of new compounds based on their chemical structure. nih.gov
De Novo Drug Design: AI models can generate entirely new molecular structures with desired pharmacological properties.
Predictive Toxicology: AI can be used to predict potential adverse effects of new drug candidates early in the development process.
By leveraging AI and ML, researchers can more efficiently explore the vast chemical space of quinuclidine derivatives and prioritize the most promising candidates for synthesis and testing. mdpi.comarchive.org
| AI/ML Application | Function | Impact on Drug Design |
| QSAR Modeling | Predicts biological activity from molecular structure. | Prioritizes synthesis of potent compounds. |
| De Novo Design | Generates novel molecular structures with desired properties. | Expands the scope of potential drug candidates. |
| Predictive Toxicology | Forecasts potential adverse effects of new compounds. | Reduces late-stage failures due to toxicity. |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Quinuclidin-4-ylmethanamine, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination of quinuclidine derivatives. To ensure reproducibility, document reaction conditions (temperature, solvent, stoichiometry), purification methods (e.g., column chromatography, recrystallization), and characterization data (NMR, HPLC purity ≥98% ). Include raw spectral data (e.g., H/C NMR peaks, IR bands) in supplementary materials, adhering to journal guidelines for experimental transparency .
Q. How is the purity and structural identity of this compound validated in pharmacological studies?
- Methodological Answer : Use orthogonal analytical techniques:
- Purity : HPLC with UV detection (≥98% purity, retention time consistency) .
- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular ion peaks and NMR for stereochemical assignment .
- For novel derivatives, provide elemental analysis (C, H, N) to confirm stoichiometry .
Advanced Research Questions
Q. How to design a mixed-methods study to investigate this compound’s dual pharmacological effects (e.g., receptor agonism vs. antagonism)?
- Methodological Answer :
- Quantitative Component : Conduct dose-response assays (e.g., IC/EC determination) using radioligand binding or functional cellular assays. Use statistical models (e.g., nonlinear regression) to quantify efficacy .
- Qualitative Component : Perform semi-structured interviews with pharmacologists to contextualize contradictory results (e.g., tissue-specific receptor conformations). Code responses using thematic analysis .
- Integration : Compare mechanistic hypotheses from quantitative data with expert insights to refine experimental models .
Q. What strategies resolve contradictions in reported receptor-binding affinities of this compound derivatives?
- Methodological Answer :
- Data Reconciliation : Compare assay conditions (e.g., buffer pH, temperature, receptor isoform). For example, variations in Mg concentration may alter G-protein-coupled receptor affinity .
- Meta-Analysis : Pool data from published studies (≥10 sources) using random-effects models to account for inter-lab variability .
- Experimental Validation : Replicate conflicting studies under standardized conditions, including positive/negative controls .
Q. How to optimize computational models for predicting this compound’s metabolic stability?
- Methodological Answer :
- Data Collection : Use in vitro microsomal assays (human/rat liver microsomes) to generate intrinsic clearance (CL) data.
- Model Training : Apply machine learning (e.g., random forests) to correlate molecular descriptors (logP, polar surface area) with CL. Validate via k-fold cross-validation .
- Limitations : Address overfitting by restricting descriptors to ≤5 variables per model .
Methodological Guidelines
Q. How to structure a research paper on this compound’s novel derivatives?
- Answer :
- Introduction : Link structural modifications (e.g., N-alkylation) to hypothesized biological activity, citing prior SAR studies .
- Results : Use tables to compare IC values across derivatives. Include crystallographic data (if available) for stereochemical clarity .
- Discussion : Address outliers (e.g., a derivative with high potency but poor solubility) via physicochemical analysis (e.g., Hansen solubility parameters) .
Q. What ethical considerations apply when using human tissue samples to study this compound’s toxicity?
- Answer :
- Protocol Approval : Submit detailed methodologies (e.g., tissue sourcing, informed consent) to an institutional review board (IRB) .
- Data Transparency : Disclose conflicts of interest (e.g., funding from pharmaceutical companies) and share raw toxicity data via repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
